molecular formula C19H23N3O2 B8531782 Imidazo[1,2-a]pyridine,7-[2-(3,3-diethoxypropyl)-4-pyridinyl]-

Imidazo[1,2-a]pyridine,7-[2-(3,3-diethoxypropyl)-4-pyridinyl]-

Cat. No. B8531782
M. Wt: 325.4 g/mol
InChI Key: VDWBVIBDTMIQJB-UHFFFAOYSA-N
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Patent
US07666879B2

Procedure details

In a round bottomed flask, add 9-BBN (0.5 M in THF, 42.2 mL, 2 equiv.) under nitrogen. Add acrolein diethyl acetal (3.4 mL, 2.1 equiv.) via syringe and stir at room temperature overnight. In a separate flask on the second day, combine 7-(2-chloro-pyridin-4-yl)-imidazo[1,2-a]pyridine (2.42 g, 11 mmol), potassium phosphate (4.47 g, 2 equiv.), S-Phos (0.54 g, 12.5 mol %), dioxane (90 mL), and water (45 mL). De-gas with nitrogen then add palladium (II) acetate (0.118 g, 5 mol %) under nitrogen. To this solution add the material from the first flask via canula. Heat the reaction at 80° C. for 5.5 hours. Concentrate to dryness. Slurry in DCM then filter to remove insoluble material. Wash with DCM. Concentrate filtrate and purify by silica plug (1:1 Hexanes:Ethyl Acetate→Ethyl Acetate→5% Methanol:DCM→10% Methanol:DCM) to give a residue (4.15 g, >100%) which is used as is for the next step. MS (ES), m/z 326 (M+1).
Name
Quantity
42.2 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
2.42 g
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
4.47 g
Type
reactant
Reaction Step Four
Quantity
0.54 g
Type
reactant
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Six
Quantity
90 mL
Type
solvent
Reaction Step Seven
Yield
100%

Identifiers

REACTION_CXSMILES
B1C2CCCC1CCC2.[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH:14]=[CH2:15])[CH3:11].Cl[C:20]1[CH:25]=[C:24]([C:26]2[CH:31]=[CH:30][N:29]3[CH:32]=[CH:33][N:34]=[C:28]3[CH:27]=2)[CH:23]=[CH:22][N:21]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1>O.O1CCOCC1>[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH2:14][CH2:15][C:22]1[CH:23]=[C:24]([C:26]2[CH:31]=[CH:30][N:29]3[CH:32]=[CH:33][N:34]=[C:28]3[CH:27]=2)[CH:25]=[CH:20][N:21]=1)[CH3:11] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
42.2 mL
Type
reactant
Smiles
B1C2CCCC1CCC2
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)OC(C=C)OCC
Step Three
Name
Quantity
2.42 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C1=CC=2N(C=C1)C=CN2
Step Four
Name
potassium phosphate
Quantity
4.47 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Quantity
0.54 g
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Step Six
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a separate flask on the second day, combine
CUSTOM
Type
CUSTOM
Details
De-gas with nitrogen
ADDITION
Type
ADDITION
Details
To this solution add the material from the first flask via canula
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction at 80° C. for 5.5 hours
Duration
5.5 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to dryness
FILTRATION
Type
FILTRATION
Details
then filter
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
WASH
Type
WASH
Details
Wash with DCM
CUSTOM
Type
CUSTOM
Details
Concentrate filtrate and purify by silica plug (1:1 Hexanes:Ethyl Acetate→Ethyl Acetate→5% Methanol:DCM→10% Methanol:DCM)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC1=NC=CC(=C1)C1=CC=2N(C=C1)C=CN2)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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